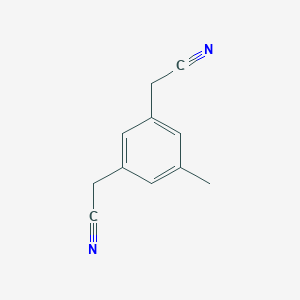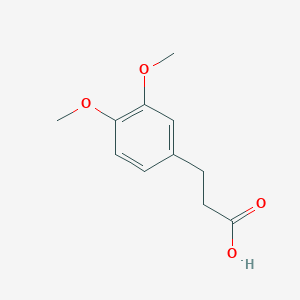
Ácido 3-(3,4-dimetoxifenil)propiónico
Descripción general
Descripción
El ácido 3,4-Dimetoxihidrocinámico, también conocido como ácido 3-(3,4-Dimetoxifenil)propanoico, es un compuesto orgánico con la fórmula molecular C11H14O4. Es un derivado del ácido cinámico, caracterizado por la presencia de dos grupos metoxilo unidos al anillo de benceno. Este compuesto es de interés debido a sus diversas aplicaciones en investigación científica e industria.
Aplicaciones Científicas De Investigación
El ácido 3,4-Dimetoxihidrocinámico tiene una amplia gama de aplicaciones en investigación científica:
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, como en el tratamiento de ciertas enfermedades.
Mecanismo De Acción
El mecanismo de acción del ácido 3,4-Dimetoxihidrocinámico implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, puede formar complejos con iones metálicos, lo que puede influir en su actividad biológica . Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de su uso.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-(3,4-Dimethoxyphenyl)propionic acid is an orally active short-chain fatty acid (SCFA) derivative . It interacts with various enzymes and proteins, including aromatic-amino-acid aminotransferase .
Cellular Effects
The compound has been found to stimulate γ globin gene expression and erythropoiesis in vivo . This suggests that 3-(3,4-Dimethoxyphenyl)propionic acid has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido 3,4-Dimetoxihidrocinámico puede sintetizarse a través de varios métodos. Una ruta sintética común implica la reacción de la veratraldehído con el ácido de Meldrum en presencia de ácido fórmico y trietilamina. La mezcla de reacción se refluye en benceno durante varias horas, seguido de acidificación y extracción para producir el producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para el ácido 3,4-Dimetoxihidrocinámico típicamente implican rutas sintéticas similares, pero se optimizan para la producción a gran escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3,4-Dimetoxihidrocinámico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar ácidos carboxílicos o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes o alcanos.
Sustitución: Los grupos metoxilo pueden sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o nucleófilos en condiciones ácidas o básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 3,4-Dimetoxicinámico
- Ácido 3,5-Dimetoxicinámico
- Ácido 3,4-Dimetoxifenilpropiónico
Singularidad
El ácido 3,4-Dimetoxihidrocinámico es único debido a su patrón de sustitución específico en el anillo de benceno, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad y actividades biológicas, lo que lo hace valioso para aplicaciones específicas .
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKQWQTBCTDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175294 | |
| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-70-2 | |
| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2107-70-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dimethoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XO32ZSP1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key metabolic pathways of 3-(3,4-Dimethoxyphenyl)propionic acid in biological systems?
A1: Research on similar compounds, specifically 3,4-dimethoxyallylbenzene (eugenol methyl ether), suggests that metabolism primarily occurs through oxidation of the side chain. This leads to the formation of metabolites like 2-hydroxy-3-(3,4-dimethoxyphenyl)-propionic acid, 3,4-dimethoxybenzoic acid, and 3,4-dimethoxycinnamic acid. These metabolites are often excreted as glycine conjugates. [] Further research is needed to confirm if 3-(3,4-Dimethoxyphenyl)propionic acid follows similar metabolic pathways.
Q2: How does the structure of 3-(3,4-Dimethoxyphenyl)propionic acid relate to its activity as a phosphodiesterase 4 (PDE4) inhibitor?
A2: Studies exploring the structure-activity relationship (SAR) of 3-(3,4-Dimethoxyphenyl)propionic acid derivatives, specifically incorporating a phthalimide group, revealed that modifications on the phthalimide moiety significantly impacted PDE4 inhibitory activity. The introduction of a sulfone group and further optimization led to the discovery of Apremilast, a potent and orally active PDE4 inhibitor. [] This highlights the crucial role of specific structural modifications in enhancing the desired biological activity.
Q3: Can 3-(3,4-Dimethoxyphenyl)propionic acid be used as a building block for synthesizing other compounds with biological activity?
A3: Yes, 3-(3,4-Dimethoxyphenyl)propionic acid has proven to be a versatile starting material in organic synthesis. Researchers successfully synthesized a series of novel hybrid compounds by combining aza-brazilin and imidazole moieties with 3-(3,4-Dimethoxyphenyl)propionic acid as the core structure. [] These hybrid compounds exhibited promising cytotoxic activity against various human tumor cell lines, highlighting the potential of using 3-(3,4-Dimethoxyphenyl)propionic acid for developing novel therapeutic agents.
Q4: What is the standard molar enthalpy of sublimation for 3-(3,4-Dimethoxyphenyl)propionic acid?
A4: Using the Knudsen mass-loss effusion technique, the standard molar enthalpy of sublimation (ΔcrgmHo) for 3-(3,4-Dimethoxyphenyl)propionic acid was determined to be 102.5 ± 1.8 kJ/mol. This value was derived from the temperature dependence of vapor pressure measurements between 352.18 K and 366.16 K. []
Q5: Are there any known analytical techniques for characterizing and quantifying 3-(3,4-Dimethoxyphenyl)propionic acid?
A5: While specific analytical methods for 3-(3,4-Dimethoxyphenyl)propionic acid are not detailed in the provided research, standard techniques employed for similar organic compounds are likely applicable. These include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H NMR and 13C NMR) and Infrared (IR) spectroscopy. [, , ] Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for separation and identification, especially in biological samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
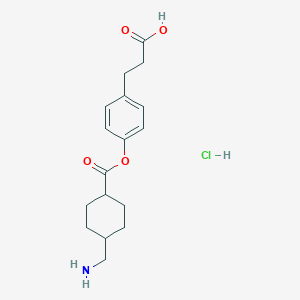

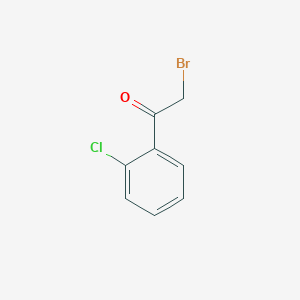
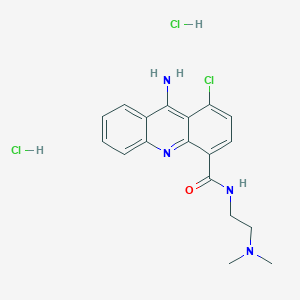
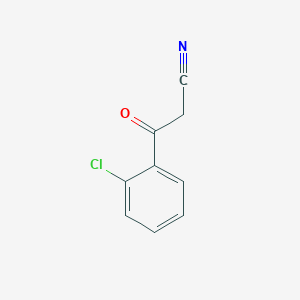


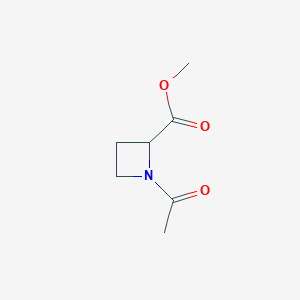

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)


